Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate
Overview
Description
Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate is an organic compound with a complex structure that includes a nitro group, a methylsulfanyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate typically involves the nitration of methyl 4-(methylsulfanyl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Methyl 4-(methylsulfinyl)-3-nitrobenzenecarboxylate, Methyl 4-(methylsulfonyl)-3-nitrobenzenecarboxylate.
Reduction: Methyl 4-(methylsulfanyl)-3-aminobenzenecarboxylate.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These transformations can alter the compound’s reactivity and interaction with biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(methylsulfinyl)-3-nitrobenzenecarboxylate
- Methyl 4-(methylsulfonyl)-3-nitrobenzenecarboxylate
- Methyl 4-(methylsulfanyl)-3-aminobenzenecarboxylate
Uniqueness
Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate is unique due to the presence of both a nitro group and a methylsulfanyl group on the aromatic ring.
Properties
IUPAC Name |
methyl 4-methylsulfanyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)6-3-4-8(15-2)7(5-6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFKUEQFNLAOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611224 | |
Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51919-71-2 | |
Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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